molecular formula C17H12Br4N4O4 B15087265 N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide

N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide

Cat. No.: B15087265
M. Wt: 655.9 g/mol
InChI Key: YNYAWKKMXHWPCG-RLPPIGNGSA-N
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Description

N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 3,5-dibromo-2-hydroxyphenyl groups attached to a propanedihydrazide backbone through methylene bridges. The presence of bromine atoms and hydroxyl groups in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and propanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting drug-resistant cancer cells.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its proapoptotic activity through the induction of oxidative stress.

    N’~1~,N’~3~-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: Used in electrochemical studies and as a self-assembled monolayer on electrodes.

Uniqueness

N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide is unique due to the presence of bromine atoms and hydroxyl groups, which enhance its reactivity and potential applications in various fields. Its ability to generate ROS and chelate metal ions distinguishes it from other similar compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H12Br4N4O4

Molecular Weight

655.9 g/mol

IUPAC Name

N,N'-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H12Br4N4O4/c18-10-1-8(16(28)12(20)3-10)6-22-24-14(26)5-15(27)25-23-7-9-2-11(19)4-13(21)17(9)29/h1-4,6-7,28-29H,5H2,(H,24,26)(H,25,27)/b22-6+,23-7+

InChI Key

YNYAWKKMXHWPCG-RLPPIGNGSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)CC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Origin of Product

United States

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